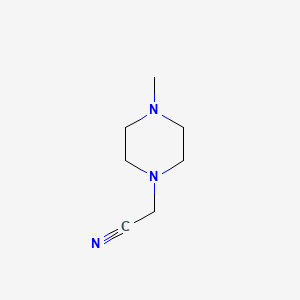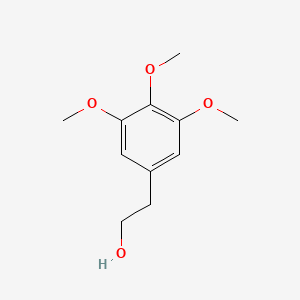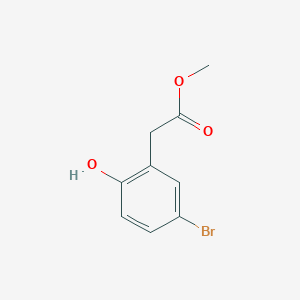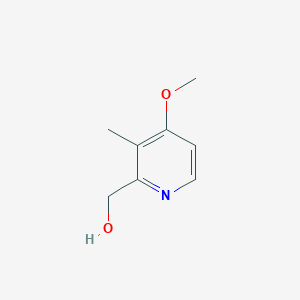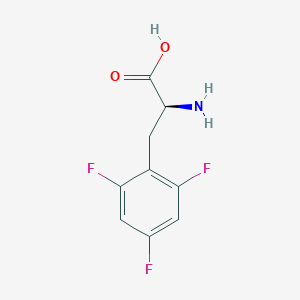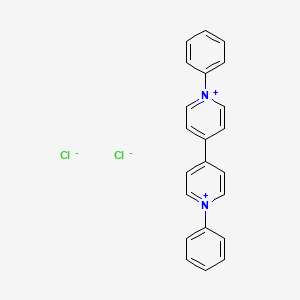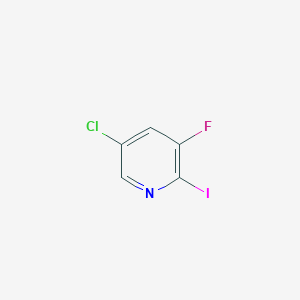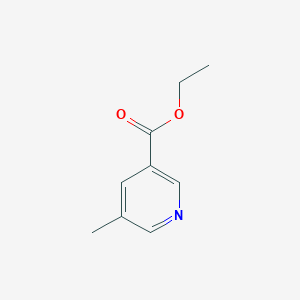
5-甲基烟酸乙酯
描述
Ethyl 5-methylnicotinate is an organic compound with the molecular formula C9H11NO2. It is an ester derivative of 5-methylnicotinic acid and is commonly used in various chemical and pharmaceutical applications. This compound is known for its role as a building block in organic synthesis and its potential therapeutic properties.
科学研究应用
Ethyl 5-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of pain and inflammation.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
作用机制
Target of Action
Ethyl 5-methylnicotinate, a derivative of niacin, primarily targets peripheral vasodilation . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Mode of Action
The mode of action of Ethyl 5-methylnicotinate involves its interaction with its primary targets, leading to peripheral vasodilation . This vasodilation enhances local blood flow at the site of application, which can help alleviate muscle and joint pain .
Biochemical Pathways
It is known that the metabolism of similar compounds, such as ethanol, involves at least three distinct enzymatic pathways . These pathways include the alcohol dehydrogenase (ADH) pathway, the microsomal ethanol oxidizing system (MEOS), and a non-oxidative pathway catalyzed by fatty acid ethyl ester (FAEE) synthase .
Pharmacokinetics
Similar compounds like methyl nicotinate are known to be absorbed following topical administration
Result of Action
The molecular and cellular effects of Ethyl 5-methylnicotinate’s action primarily involve the induction of peripheral vasodilation . This vasodilation enhances local blood flow at the site of application, which can help alleviate muscle and joint pain .
生化分析
Biochemical Properties
It is known that similar compounds, such as Methyl nicotinate, act as peripheral vasodilators enhancing local blood flow at the site of application . This suggests that Ethyl 5-methylnicotinate may interact with enzymes, proteins, and other biomolecules involved in vasodilation and blood flow regulation.
Cellular Effects
Based on the effects of similar compounds, it can be hypothesized that Ethyl 5-methylnicotinate may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds like Methyl nicotinate are thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This suggests that Ethyl 5-methylnicotinate may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages in animal models
Metabolic Pathways
Similar compounds like ethanol are metabolized through complex catabolic pathways . This suggests that Ethyl 5-methylnicotinate may be involved in similar metabolic pathways, interacting with various enzymes or cofactors.
Transport and Distribution
Similar compounds like Methyl nicotinate are known to act as peripheral vasodilators, suggesting that Ethyl 5-methylnicotinate may be transported and distributed in a similar manner .
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . This suggests that Ethyl 5-methylnicotinate may have a specific subcellular localization that affects its activity or function.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 5-methylnicotinate can be synthesized through the esterification of 5-methylnicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of ethyl 5-methylnicotinate follows similar principles but on a larger scale. The process involves the continuous addition of 5-methylnicotinic acid and ethanol into a reactor containing the acid catalyst. The reaction mixture is then heated, and the resulting ester is separated and purified through distillation or other separation techniques.
化学反应分析
Types of Reactions: Ethyl 5-methylnicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 5-methylnicotinic acid and ethanol in the presence of a strong acid or base.
Amidation: It can react with amines to form amides.
Nucleophilic Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Amidation: Amines (e.g., ammonia or primary amines) in the presence of a coupling agent.
Nucleophilic Substitution: Nucleophiles such as alkoxides or thiolates in an appropriate solvent.
Major Products Formed:
Hydrolysis: 5-methylnicotinic acid and ethanol.
Amidation: Corresponding amides.
Nucleophilic Substitution: Various substituted products depending on the nucleophile used.
相似化合物的比较
Methyl nicotinate: A methyl ester of nicotinic acid used for similar purposes, including as a rubefacient in topical preparations.
Ethyl nicotinate: Another ester derivative of nicotinic acid with similar chemical properties.
Comparison: Ethyl 5-methylnicotinate is unique due to the presence of a methyl group on the nicotinic acid ring, which can influence its chemical reactivity and biological activity. Compared to methyl nicotinate, ethyl 5-methylnicotinate may exhibit different pharmacokinetic properties and therapeutic potentials due to this structural difference .
属性
IUPAC Name |
ethyl 5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGKEUKISVVXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463648 | |
| Record name | Ethyl 5-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20826-02-2 | |
| Record name | 3-Pyridinecarboxylic acid, 5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





